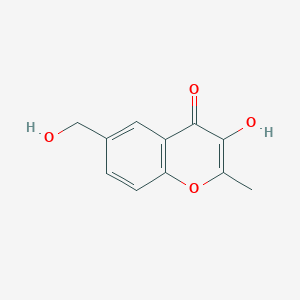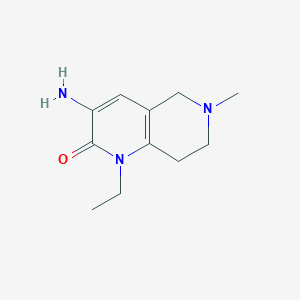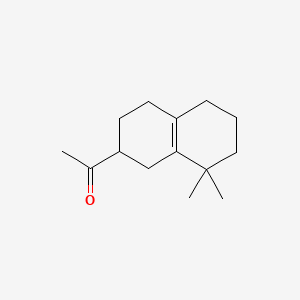
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 6-position and an azepane ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Azepane: The azepane ring can be introduced via nucleophilic substitution, where the azepane acts as a nucleophile and displaces a leaving group on the pyrimidine ring.
Introduction of the Amino Group: The amino group can be introduced through amination reactions, often using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Biological Studies: The compound can be used in studies investigating its biological activity, including its effects on cellular processes and pathways.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of an azepane ring.
6-Amino-2-(morpholin-1-yl)pyrimidin-4(3H)-one: Contains a morpholine ring instead of an azepane ring.
6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
4-amino-2-(azepan-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N4O/c11-8-7-9(15)13-10(12-8)14-5-3-1-2-4-6-14/h7H,1-6H2,(H3,11,12,13,15) |
InChI-Schlüssel |
DQYZTSMSPIPIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC(=CC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)


![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)








![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)
